فينيل-أوكسازولات 1،3
Phenyl-1,3-oxazoles are a class of heterocyclic compounds characterized by the presence of an oxazole ring fused to a phenyl group. These molecules exhibit a unique electronic structure and diverse chemical properties due to their aromatic and heteroaromatic nature, making them highly valuable in various applications.
Phenyl-1,3-oxazoles are widely used as pharmaceutical intermediates owing to their excellent biological activities, including antimicrobial, antifungal, and anticancer properties. They also find application in organic synthesis as precursors for the construction of more complex molecules due to their functional diversity. Furthermore, these compounds display significant potential in materials science, particularly in the development of conductive polymers and photostable dyes.
The synthetic methods for phenyl-1,3-oxazoles are well-established, with various approaches such as condensation reactions, heterocyclizations, and ring expansion reactions being commonly employed. The chemical stability and reactivity of these compounds make them versatile building blocks in organic synthesis, enabling the development of novel materials and pharmaceuticals.

هيكل | الاسم الكيميائي | CAS | وسط |
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2-(3-fluorophenyl)-1,3-oxazole-4-carbaldehyde | 885272-95-7 | C10H6FNO2 |
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4-Oxazolemethanamine,2-(3-fluorophenyl)- | 885273-00-7 | C10H9FN2O |
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4-Oxazolecarboxaldehyde,2-(3-bromophenyl)- | 885273-03-0 | C10H6BrNO2 |
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4-Oxazolemethanamine,2-(3-bromophenyl)- | 885273-09-6 | C10H9BrN2O |
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4-Oxazolecarboxylicacid, 2-(3,4-dimethylphenyl)- | 885273-82-5 | C12H11NO3 |
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4-Oxazolecarboxylicacid, 2-(3-methyl-4-nitrophenyl)- | 885273-86-9 | C11H8N2O5 |
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4-Oxazolemethanol,2-(2-fluorophenyl)- | 885274-00-0 | C10H8FNO2 |
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4-Oxazolecarboxylicacid, 2-(2-methylphenyl)-, ethyl ester | 885274-61-3 | C13H13NO3 |
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4-Oxazolemethanamine,2-(4-bromophenyl)- | 724412-56-0 | C10H9BrN2O |
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Oxazole, 5-(4-methoxyphenyl)-2-phenyl- | 62921-42-0 | C16H13NO2 |
الوثائق ذات الصلة
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Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
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2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335
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4. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
الموردين الموصى بهم
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Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Handan Zechi Trading Co., LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
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